molecular formula C7H5Cl2N3 B1448611 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1803608-25-4

5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1448611
CAS RN: 1803608-25-4
M. Wt: 202.04 g/mol
InChI Key: SVNAAFMIZCAQSZ-UHFFFAOYSA-N
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Description

“5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with the CAS Number: 1803608-25-4 . It has a molecular weight of 202.04 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The InChI code for “5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine” is 1S/C7H5Cl2N3/c1-12-7-4(8)2-6(9)11-5(7)3-10-12/h2-3H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine” is a powder with a molecular weight of 202.04 . It is stored at 4 degrees Celsius .

Scientific Research Applications

Pharmaceutical Drug Development

This compound serves as a core structure for the synthesis of various derivatives that have potential as therapeutic agents. Its analogs have been studied for their efficacy in treating central nervous system disorders, viral infections, inflammatory diseases, and cardiovascular conditions . The versatility of this compound allows for the development of drugs with targeted action.

Antitumor Activity

Derivatives of 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine have been evaluated for their antitumor properties. Research indicates that these compounds can be effective against a range of tumor cell lines, including hematologic and breast cancer cell lines . This opens up avenues for new cancer treatments that are more specific and potentially less toxic.

Antibacterial Applications

The antibacterial properties of pyrazolopyridine derivatives make them candidates for the development of new antibiotics. With antibiotic resistance on the rise, the synthesis of new compounds based on this structure could lead to effective treatments for bacterial infections .

Antiviral Research

Compounds derived from 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine have shown promise in antiviral research. They offer a platform for creating medications that could combat various viral diseases, which is particularly crucial in the face of emerging viral threats .

Anti-inflammatory Agents

The anti-inflammatory potential of this compound’s derivatives is being explored to treat chronic inflammatory diseases. By modulating the body’s inflammatory response, these compounds could provide relief for conditions such as arthritis and other autoimmune diseases .

CNS Drug Discovery

The central nervous system (CNS) is a complex area of medicine. Derivatives of 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine are being investigated for their potential to cross the blood-brain barrier and act on various CNS targets, offering hope for the treatment of neurodegenerative diseases .

Synthetic Chemistry

In synthetic chemistry, this compound is used as a building block for constructing complex molecules. Its reactivity and structural features make it a valuable starting point for the synthesis of a wide variety of chemical entities .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5,7-dichloro-1-methylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-12-7-4(8)2-6(9)11-5(7)3-10-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNAAFMIZCAQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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